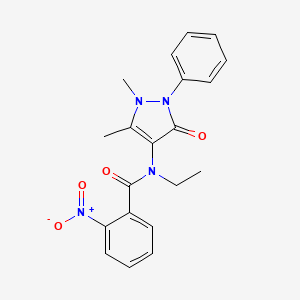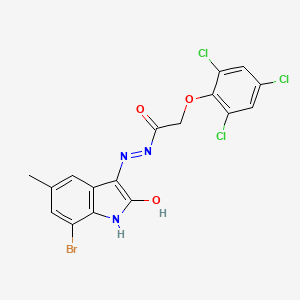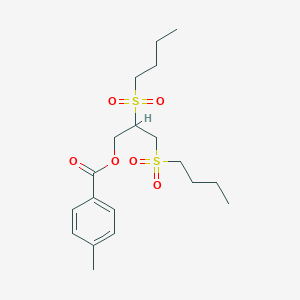![molecular formula C25H28N4O3 B4894175 N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, also known as MP-10, is a novel synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MP-10 is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide involves the selective activation of CB2 receptors, which are primarily expressed in immune cells. CB2 receptors are involved in the regulation of immune responses, inflammation, and pain. Upon activation by N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, CB2 receptors initiate a signaling cascade that leads to the modulation of various cellular pathways, including the inhibition of pro-inflammatory cytokines, the activation of anti-inflammatory cytokines, and the modulation of immune cell migration and proliferation.
Biochemical and Physiological Effects:
N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the reduction of inflammation, the alleviation of pain, and the inhibition of cancer cell growth and metastasis. N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has also been suggested to have neuroprotective effects and may be a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has several advantages for laboratory experiments, including its high selectivity for CB2 receptors, its potent pharmacological effects, and its synthetic accessibility. However, N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, including the development of more potent and selective CB2 agonists, the investigation of the molecular mechanisms underlying its therapeutic effects, and the evaluation of its potential therapeutic applications in various diseases. Moreover, the development of new synthetic methods for the preparation of N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide and its analogs may also contribute to the advancement of this field.
Synthesis Methods
The synthesis of N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The initial step involves the synthesis of 2-methylbenzoyl chloride, which is then reacted with piperidine to form 1-(2-methylbenzoyl)-4-piperidinone. The latter is then reacted with hydrazine to form 1-(2-methylbenzoyl)-4-piperidinyl hydrazine, which is further reacted with 1H-pyrazole-5-carboxylic acid to form the key intermediate N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide.
Scientific Research Applications
N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurological disorders. The selective activation of CB2 receptors by N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been shown to modulate immune responses, reduce inflammation, and alleviate pain in animal models. Moreover, N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been suggested to have neuroprotective effects and may be a potential therapeutic agent for neurological disorders such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
N-[2-[1-(2-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-19-7-5-6-10-22(19)25(31)28-16-12-20(13-17-28)29-23(11-15-26-29)27-24(30)14-18-32-21-8-3-2-4-9-21/h2-11,15,20H,12-14,16-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDZKIJJNIYOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)

![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)

![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)

methanol](/img/structure/B4894180.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)